N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole 1,1-dioxide core fused with a tetrahydronaphthalene moiety. This compound’s structure integrates:
- A sulfonamide group (–SO₂NH–), known for enhancing binding affinity to biological targets like enzymes or receptors.
- A 6-fluoro substituent on the benzo[c]thiadiazole ring, which improves metabolic stability and lipophilicity.
The benzo[c][1,2,5]thiadiazole 1,1-dioxide scaffold is structurally analogous to bioactive heterocycles in antimicrobial and antitumor agents .
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2/c1-22-18-9-7-16(20)13-19(18)23(29(22,26)27)11-10-21-28(24,25)17-8-6-14-4-2-3-5-15(14)12-17/h6-9,12-13,21H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCKZWCQAXKWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex compound with potential biological activities. This article reviews its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of a sulfonamide group and a thiadiazole moiety. The presence of the 6-fluoro and 3-methyl substitutions enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F₂N₄O₃S |
| Molecular Weight | 366.39 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies reported IC50 values in the micromolar range .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to interfere with the c-KIT signaling pathway which is crucial for tumor growth in certain cancers .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. Studies suggest that it may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiadiazole Moiety : The presence of the thiadiazole ring is critical for its biological activity. Variations in this part of the molecule can significantly alter its potency against cancer cells .
- Fluorine Substitution : The introduction of fluorine at position 6 enhances lipophilicity and may improve cellular uptake, contributing to increased biological activity .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antitumor Activity : A series of thiadiazole derivatives were tested against the NCI-60 human cancer cell lines. Compounds with structural similarities to our target exhibited broad-spectrum activity against various tumor types .
- In Vivo Efficacy : Animal models have shown that compounds containing the sulfonamide group can significantly inhibit tumor growth when administered in appropriate doses .
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
Key Observations :
Pharmacological Activity
Key Observations :
- The tetrahydronaphthalene group in the target compound may enhance CNS-targeted activity compared to naphthalene-based triazoles () .
- Fluorinated analogs (e.g., ’s trifluoromethylbenzothiazoles) show improved pharmacokinetics, suggesting similar advantages for the 6-fluoro substituent in the target compound .
Research Findings and Limitations
- Gaps in Data: Limited experimental data on the target compound’s bioactivity necessitates extrapolation from structural analogs. For example, thiadiazole derivatives () demonstrate antitumor activity, suggesting a plausible pathway for the target .
- Synthesis Challenges : Unlike CuAAC (), the target’s synthesis may require stringent conditions to avoid sulfone group decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
